An In-depth Technical Guide to 5-Chlorovanillin: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 5-Chlorovanillin: Chemical Structure, Properties, and Biological Activity
A Note on Nomenclature: While the topic of interest was designated as "6-Chlorovanillin," a comprehensive review of chemical literature and databases indicates that the far more prevalently studied and commercially available isomer is 5-Chlorovanillin (CAS No: 19463-48-0) . This document will focus on the chemical properties, synthesis, and biological activities of 5-Chlorovanillin, as it aligns with the available scientific data for chlorinated vanillin (B372448) derivatives.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of 5-Chlorovanillin's chemical structure, physicochemical properties, synthesis protocols, and known biological activities.
Chemical Structure and Properties
5-Chlorovanillin, systematically named 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, is a halogenated derivative of vanillin. The introduction of a chlorine atom to the aromatic ring significantly alters its electronic and lipophilic properties compared to the parent compound.
Chemical Structure:
Caption: Chemical structure of 5-Chlorovanillin.
Physicochemical Properties
The key physicochemical properties of 5-Chlorovanillin are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | [1] |
| Synonyms | 5-Chlorovanillin, 3-Chlorovanillin | [1] |
| CAS Number | 19463-48-0 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | White to grey powder or crystals | |
| Melting Point | 165-169 °C | [3] |
| Boiling Point | 288.1 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water. | [4] |
| pKa | 6.32 ± 0.23 (Predicted) | [4] |
| LogP | 1.86670 | [3] |
Synthesis and Purification
5-Chlorovanillin is typically synthesized via electrophilic aromatic substitution of vanillin. The most commonly cited method employs N-Chlorosuccinimide (NCS) as the chlorinating agent.
Synthesis Workflow
Caption: Synthetic workflow for 5-Chlorovanillin.
Experimental Protocol: Synthesis of 5-Chlorovanillin
This protocol is adapted from established procedures for the chlorination of vanillin.[5]
Materials:
-
Vanillin
-
N-Chlorosuccinimide (NCS)
-
Chloroform (CHCl₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve vanillin (1.0 equivalent) in chloroform.
-
To this solution, add N-chlorosuccinimide (1.05 equivalents) and a catalytic amount of dimethyl sulfoxide.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification
Recrystallization:
-
Dissolve the crude 5-Chlorovanillin in a minimum amount of a hot solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Column Chromatography: [5]
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions and combine those containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified 5-Chlorovanillin.
Spectroscopic Data
The structure of synthesized 5-Chlorovanillin should be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton, the aromatic protons, the methoxy (B1213986) protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to chlorine, oxygen, and the aldehyde group), and the methoxy carbon.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch, broad), aldehyde (C=O stretch), aromatic (C=C stretch), and carbon-chlorine (C-Cl stretch) functional groups.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.
Biological Activity and Potential Applications
Halogenated vanillin derivatives are of interest in drug discovery due to their potential biological activities. 5-Chlorovanillin has been reported to exhibit antimicrobial and enzyme inhibitory properties.
Antimicrobial Activity
5-Chlorovanillin has demonstrated antimicrobial properties.[6] The minimum inhibitory concentration (MIC) against various microbial strains can be determined using the broth microdilution method.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This is a generalized protocol for the broth microdilution assay.[7]
Materials:
-
5-Chlorovanillin
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-Chlorovanillin in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Suspend several colonies of the test microorganism from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Perform a two-fold serial dilution of the 5-Chlorovanillin stock solution in the sterile broth across the wells of the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of 5-Chlorovanillin that completely inhibits visible growth of the microorganism.
Antimicrobial Assay Workflow
Caption: Experimental workflow for MIC determination.
Enzyme Inhibition
5-Chlorovanillin is reported to be a polymerase chain inhibitor and an inhibitor of the enzyme ribonucleotide reductase.[6] This inhibition leads to a decrease in the production of RNA and DNA, affecting bacterial transcription and replication.[6]
Mechanism of Action: Ribonucleotide Reductase Inhibition
Caption: Proposed mechanism of action for 5-Chlorovanillin.
Experimental Protocol: Ribonucleotide Reductase Inhibition Assay
A generalized protocol to assess the inhibitory activity of 5-Chlorovanillin against ribonucleotide reductase is outlined below.
Materials:
-
Purified ribonucleotide reductase enzyme
-
5-Chlorovanillin
-
Substrate (e.g., CDP or ADP)
-
Allosteric effectors (e.g., ATP, dATP)
-
Reducing agent (e.g., DTT)
-
Assay buffer
-
Method for detecting the product (e.g., HPLC, spectrophotometric assay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified enzyme, allosteric effectors, and reducing agent.
-
Add varying concentrations of 5-Chlorovanillin to the reaction mixtures.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction (e.g., by heat denaturation or addition of an acid).
-
Quantify the amount of deoxyribonucleotide product formed.
-
Calculate the percentage of inhibition for each concentration of 5-Chlorovanillin and determine the IC₅₀ value.
Conclusion
5-Chlorovanillin is a readily synthesizable derivative of vanillin with documented antimicrobial and enzyme-inhibiting properties. Its straightforward synthesis and interesting biological profile make it a valuable compound for further investigation in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide provide a foundation for researchers to explore the potential of 5-Chlorovanillin and its derivatives as novel therapeutic agents.
